2'-O-(Benzyloxycarbonyl) Taxol 2'-O-(Benzyloxycarbonyl) Taxol
Brand Name: Vulcanchem
CAS No.: 148930-30-7
VCID: VC0153961
InChI:
SMILES:
Molecular Formula: C₅₅H₅₇NO₁₆
Molecular Weight: 988.04

2'-O-(Benzyloxycarbonyl) Taxol

CAS No.: 148930-30-7

Cat. No.: VC0153961

Molecular Formula: C₅₅H₅₇NO₁₆

Molecular Weight: 988.04

* For research use only. Not for human or veterinary use.

2'-O-(Benzyloxycarbonyl) Taxol - 148930-30-7

Specification

CAS No. 148930-30-7
Molecular Formula C₅₅H₅₇NO₁₆
Molecular Weight 988.04

Introduction

Chemical Identity and Structure

2'-O-(Benzyloxycarbonyl) Taxol is a semi-synthetic taxane derivative characterized by the following properties:

PropertyValue
Chemical Name2'-O-(Benzyloxycarbonyl) Taxol
CAS Number148930-30-7
Molecular FormulaC₅₅H₅₇NO₁₆
Molecular Weight988.04-988.05 g/mol
MDL NumberMFCD00922316

The structural modification of 2'-O-(Benzyloxycarbonyl) Taxol involves the addition of a benzyloxycarbonyl group at the 2' position of the taxane core. This chemical alteration is significant as it protects the reactive 2'-hydroxyl group of paclitaxel, which is a critical site for the compound's biological activity .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2'-O-(Benzyloxycarbonyl) Taxol is essential for its handling, storage, and application in research settings:

PropertyCharacteristic
Physical FormOff-White Solid
Boiling Point1020.4±65.0 °C (Predicted)
Density1.38±0.1 g/cm³ (Predicted)
pKa12.38±0.70 (Predicted)
SolubilitySoluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Methanol

The compound demonstrates solubility in various organic solvents, which facilitates its use in laboratory research and synthesis procedures . Its high boiling point indicates stability at elevated temperatures, although this is a predicted value and may require experimental verification .

Synthesis and Role in Drug Development

2'-O-(Benzyloxycarbonyl) Taxol serves as a protected intermediate in the synthesis of paclitaxel-related compounds. The benzyloxycarbonyl group functions as a protecting group for the 2'-hydroxyl position during various chemical modifications .

The synthesis of this compound typically involves several steps:

  • Protection of the 2'-hydroxyl group of paclitaxel with a benzyloxycarbonyl moiety

  • Further chemical modifications as needed for the development of novel taxane derivatives

  • Potential deprotection to yield modified paclitaxel analogs with enhanced properties

Future Research Directions

Research into 2'-O-(Benzyloxycarbonyl) Taxol continues to evolve, with several promising directions:

  • Development of novel synthetic pathways to improve yield and purity

  • Exploration of structure-activity relationships to enhance antitumor efficacy

  • Investigation of potential applications in overcoming resistance to conventional paclitaxel treatments

  • Design of targeted delivery systems to improve pharmacokinetics and reduce side effects

Further studies on the interactions of 2'-O-(Benzyloxycarbonyl) Taxol with various biological targets are essential for understanding its full potential as an anticancer agent or precursor.

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